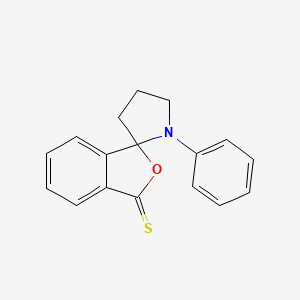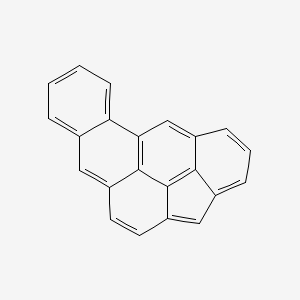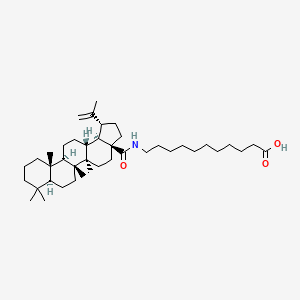
1'-Phenylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a benzo©thiophene moiety and a pyrrolidinone ring in its structure makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between aziridine and 3-ylideneoxindole. This reaction proceeds under mild conditions and yields the desired spiro compound with high diastereoselectivity . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.
Analyse Chemischer Reaktionen
1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles like amines or thiols can replace a leaving group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism by which 1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one exerts its effects is not well-documented. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions could modulate the activity of the target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can be compared with other spiro compounds, such as spirooxindole-pyrrolidines and spiroindolines. These compounds share a similar spiro linkage but differ in the nature of the rings involved. The uniqueness of 1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one lies in the presence of the benzo©thiophene moiety, which imparts distinct chemical and biological properties.
Similar compounds include:
- Spirooxindole-pyrrolidines
- Spiroindolines
- Spirobenzofurans
Eigenschaften
CAS-Nummer |
83962-52-1 |
|---|---|
Molekularformel |
C17H15NOS |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1'-phenylspiro[2-benzofuran-3,2'-pyrrolidine]-1-thione |
InChI |
InChI=1S/C17H15NOS/c20-16-14-9-4-5-10-15(14)17(19-16)11-6-12-18(17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI-Schlüssel |
ZQJOMUAHYZXBNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3=CC=CC=C3C(=S)O2)N(C1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















